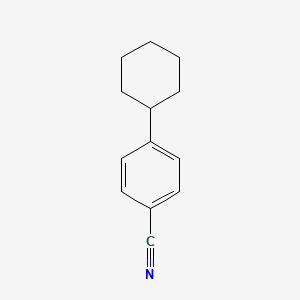

4-Cyclohexylbenzonitrile

Description

4-Cyclohexylbenzonitrile (C₁₃H₁₅N) is a nitrile-substituted aromatic compound featuring a cyclohexyl group para to the cyano functionality. It is synthesized via cross-coupling reactions, such as the coupling of cyclohexane with 4-bromobenzonitrile, yielding 46–92% depending on the method . Structural characterization by ¹H and ¹³C NMR confirms the presence of characteristic signals: aromatic protons at δ 7.56–7.27 ppm, cyclohexyl protons between δ 2.61–1.19 ppm, and a nitrile carbon at δ 119.2 ppm . Mass spectrometry (MS) reveals a molecular ion peak at m/z 185 (M⁺) and fragmentation patterns consistent with cyclohexylbenzene derivatives .

A key application of this compound is in liquid crystal (LC) mixtures, where its rigid cyclohexyl-aromatic structure contributes to mesophase stability and dielectric anisotropy in displays .

Properties

Molecular Formula |

C13H15N |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

4-cyclohexylbenzonitrile |

InChI |

InChI=1S/C13H15N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5H2 |

InChI Key |

OFYAEKMIQIIUAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Alkyl-Substituted Cyclohexylbenzonitriles

Compounds with varying alkyl chains on the cyclohexyl group exhibit distinct physicochemical properties:

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Application |

|---|---|---|---|---|

| 4-Cyclohexylbenzonitrile | -C₆H₁₁ | C₁₃H₁₅N | 185.3 g/mol | Liquid crystal displays |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | -C₅H₁₁ (trans-4) | C₁₈H₂₅N | 255.4 g/mol | LC mixtures (PCH5) |

| 4-(4-Ethylcyclohexyl)benzonitrile | -C₂H₅ (4-position) | C₁₅H₁₉N | 213.3 g/mol | Research/LC intermediates |

- Impact of Alkyl Chain Length : Longer alkyl chains (e.g., pentyl in PCH5) increase molecular weight and hydrophobicity, enhancing thermal stability in LC phases .

- Stereochemistry : Trans-configuration (e.g., trans-4-pentyl) improves mesophase alignment due to reduced steric hindrance .

Functional Analogs: Amino-Substituted Benzonitriles

Replacing the cyclohexyl group with amino substituents alters reactivity and toxicity:

| Compound Name | Functional Group | Molecular Formula | Key Difference from this compound |

|---|---|---|---|

| 4-(Hexylamino)benzonitrile | -NH-C₆H₁₃ | C₁₃H₁₈N₂ | Higher polarity due to -NH-; limited toxicity data |

- Polarity: The amino group increases solubility in polar solvents but reduces thermal stability compared to cyclohexyl analogs .

- Toxicity: Acute and chronic toxicity data for amino derivatives remain uncharacterized, necessitating cautious handling .

Physicochemical and Spectroscopic Comparison

NMR Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.